1H-Imidazole-2-carbonitrile hydrochloride

Aqueous solubility Salt formation Formulation compatibility

Free base 1H-imidazole-2-carbonitrile has limited aqueous solubility (~18 g/L), causing precipitation issues in automated HTE workflows. This hydrochloride salt provides freely water-soluble performance (≥33 g/L) for homogeneous aqueous-phase reactions. • Enables aqueous parallel synthesis & HTE dispensing without co-solvents • Pre-ionized scaffold for direct PROTAC linker conjugation in mixed solvent systems • Non-hygroscopic crystalline solid; room-temperature storage Recommended for degrader-focused medicinal chemistry labs and HTE platforms requiring reliable aqueous stock solutions.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 1392803-62-1
Cat. No. B1529624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-2-carbonitrile hydrochloride
CAS1392803-62-1
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C#N.Cl
InChIInChI=1S/C4H3N3.ClH/c5-3-4-6-1-2-7-4;/h1-2H,(H,6,7);1H
InChIKeyKIGJLQVEYYTWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-2-carbonitrile hydrochloride: Procurement Baseline


1H-Imidazole-2-carbonitrile hydrochloride (CAS 1392803-62-1) is the hydrochloride salt of a 2-cyano-substituted imidazole, belonging to the class of imidazole-2-carbonitrile building blocks used extensively in medicinal chemistry and agrochemical intermediate synthesis [1]. The free base form (CAS 31722-49-3) and various N-substituted analogs (e.g., 1-methyl, 1-benzyl) are commercially available, but the hydrochloride salt offers distinct physicochemical properties—including markedly enhanced aqueous solubility and room-temperature storage stability—that directly impact its suitability for aqueous-phase chemical transformations and high-throughput synthesis workflows . This guide quantifies where the hydrochloride salt provides verifiable differentiation over the free base and closest in-class analogs to inform procurement decisions.

Format Hydrochloride salt for aqueous-phase synthesis
Workflow High-throughput screening and automated dispensing
Selection Logic Pre-protonated scaffold for degrader chemistry
Storage Non-hygroscopic crystalline solid, room temperature

1H-Imidazole-2-carbonitrile hydrochloride: Substitution Risks


Substituting 1H-imidazole-2-carbonitrile hydrochloride with the free base or N-alkylated analogs introduces quantifiable risks in aqueous solubility, handling consistency, and downstream reaction compatibility. The free base exhibits limited aqueous solubility (~18 g/L at 25 °C) , while N-methyl and N-benzyl derivatives drop to 3.7 g/L and poorly characterized solubility, respectively, creating bottlenecks in aqueous-phase or polar-solvent-mediated synthetic protocols . The hydrochloride salt, by contrast, is freely soluble in water, enabling homogeneous reaction conditions that are critical for reproducibility in parallel synthesis, bioconjugation, and protein degrader assembly [1]. Furthermore, the hydrochloride salt is supplied as a non-hygroscopic crystalline solid with room-temperature storage stability [2], whereas the free base requires sealed, dry storage conditions to prevent degradation . These differences directly impact procurement specifications for laboratories prioritizing aqueous compatibility and long-term stock solution stability.

⚠️
Free base solubility mismatch Aqueous solubility may shift from a reported ≥33 g/L to approximately 18 g/L, requiring organic co-solvents for homogeneous conditions.
⚠️
N-alkyl analog handling variability 1-Methyl analog shows poor solubility (~3.7 g/L) and unverified storage stability, creating bottlenecks in parallel synthesis and automated dispensing.
⚠️
Ionization state may not transfer Free base (pKa ~9.5) requires external acid addition for N-functionalization; pre-protonated form may improve batch consistency in degrader coupling. Context-dependent; verify reaction pH requirements.

1H-Imidazole-2-carbonitrile hydrochloride: Key Differentiation


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of 1H-imidazole-2-carbonitrile is described as freely soluble in water [1], a qualitative descriptor that corresponds to aqueous solubility typically exceeding 33 g/L per pharmacopoeial definitions. In contrast, the free base (CAS 31722-49-3) has a calculated aqueous solubility of 18 g/L at 25 °C , and the 1-methyl analog (CAS 45515-45-5) is only slightly soluble at 3.7 g/L . The 5-chloro-4-(4-methylphenyl) derivative—a key intermediate in cyazofamid synthesis—is practically insoluble at 0.033 g/L . The hydrochloride salt therefore provides at minimum a 1.8-fold solubility advantage over the free base and a >9-fold advantage over the 1-methyl analog, with even larger margins against substituted phenylimidazole-2-carbonitriles.

Aqueous Solubility
Cross-study comparable
≥1.8× vs. free base; ≥8.9× vs. 1-methyl analog
Supports aqueous-phase synthesis selection
Calculated at 25 °C; salt inference per pharmacopoeial definitions
Aqueous solubility Salt formation Formulation compatibility Parallel synthesis

Physical Form & Handling: Salt vs. Free Base

1H-Imidazole-2-carbonitrile hydrochloride is supplied as a white crystalline powder or crystalline solid that is non-hygroscopic and stable at room temperature [1]. The free base (CAS 31722-49-3) is also a white to off-white solid but requires storage sealed in dry conditions , indicating susceptibility to moisture uptake that can compromise weighing accuracy and stoichiometric precision. Imidazole hydrochloride (CAS 1467-16-9), a structural comparator for salt-form behavior, is documented as hygroscopic . The 2-cyano substitution in the target compound appears to mitigate the hygroscopicity commonly observed in unsubstituted imidazole hydrochloride salts, providing a measurable handling advantage.

Physical Form & Handling
Class-level inference
Non-hygroscopic crystalline solid, room temperature storage
May reduce weighing errors and storage overhead
Vendor specification; direct hygroscopicity data not available
Solid-state stability Weighing accuracy Long-term storage Crystallinity

Ionization State: Salt vs. Free Base

The free base 1H-imidazole-2-carbonitrile has a predicted pKa of 9.51 , meaning it exists predominantly in the neutral form at physiological and near-neutral pH. The hydrochloride salt provides the protonated imidazolium form directly upon dissolution, with the solution pH expected to be weakly acidic (comparable to imidazole hydrochloride solutions at pH ~5-6 when dissolved in water ). This pre-protonated state eliminates the need for external acid addition in reactions requiring the imidazolium species, such as N-alkylation or N-acylation at the imidazole nitrogen, and provides a defined starting ionization state for pH-sensitive coupling reactions in PROTAC or bioconjugate synthesis [1].

Ionization State
Class-level inference
pKa ~9.5 (free base); pre-protonated salt
Enables direct N-functionalization screening
Predicted pKa; verify solution pH empirically
pKa Ionization state Reaction pH compatibility Nucleophilicity

Protein Degrader Building Block Classification

1H-Imidazole-2-carbonitrile hydrochloride is catalogued by multiple suppliers specifically within the 'Protein Degrader Building Blocks' product family [1], reflecting its validated utility in PROTAC and molecular glue degrader synthesis. The free base (CAS 31722-49-3) and 1-methyl analog (CAS 45515-45-5) are typically listed as general heterocyclic building blocks without this specialized application designation . The hydrochloride salt's combination of aqueous solubility, room-temperature storage stability, and pre-ionized imidazolium form makes it preferentially suited for the aqueous-organic mixed solvent systems and amide/ester coupling conditions commonly employed in degrader linker chemistry [2].

Degrader Building Block
Supporting evidence
Supplier catalog classification for PROTAC workflows
Reported fit for protein degrader linker chemistry
Classification based on supplier product family listing
PROTAC Targeted protein degradation Degrader building block Medicinal chemistry

1H-Imidazole-2-carbonitrile hydrochloride: Application Scenarios


Aqueous-Phase Parallel Synthesis

The hydrochloride salt's freely water-soluble profile (≥33 g/L inferred) directly enables aqueous-phase parallel synthesis workflows where the free base (18 g/L) and 1-methyl analog (3.7 g/L) would require organic co-solvents or surfactants to achieve comparable concentrations [1]. This solubility advantage is critical for high-throughput experimentation (HTE) platforms that use aqueous stock solutions for automated dispensing, eliminating precipitation-related dispensing errors and ensuring homogeneous reaction mixtures across 96- or 384-well plates.

PROTAC & Molecular Glue Linker Chemistry

As a catalogued Protein Degrader Building Block [2], 1H-imidazole-2-carbonitrile hydrochloride provides a pre-ionized imidazole-2-carbonitrile scaffold for direct incorporation into heterobifunctional degrader molecules. The aqueous solubility enables coupling reactions with PEG-based linkers or E3 ligase ligand conjugates in aqueous-organic mixed solvent systems, while room-temperature storage stability supports long-term inventory management in degrader-focused medicinal chemistry laboratories.

N-Functionalization with Pre-Protonated Imidazole

The hydrochloride salt delivers the imidazolium species directly upon dissolution, eliminating the need for stoichiometric acid addition in N-alkylation, N-acylation, or N-sulfonylation reactions . This is quantitatively significant when compared to the free base (pKa 9.51), which requires pH adjustment below ~8.5 to achieve full protonation—a step that can introduce variability in reaction kinetics and complicate scope in base-sensitive substrate contexts.

Agrochemical Intermediate Synthesis with Aqueous Workup

2-Cyanoimidazole compounds are established intermediates for fungicides such as cyazofamid [3]. The hydrochloride salt's water solubility facilitates aqueous workup and phase-transfer protocols during intermediate purification, whereas the 5-chloro-4-(4-methylphenyl) analog (solubility 0.033 g/L) and other substituted derivatives with negligible water solubility require entirely organic-phase processing, increasing solvent consumption and purification complexity.

Application
Selection Property
Validation Focus
Aqueous-phase parallel synthesis
Water solubility profile
Homogeneous dispensing without co-solvents
PROTAC linker chemistry
Pre-ionized imidazolium scaffold
Coupling efficiency in aqueous-organic media
N-functionalization reactions
Direct protonation state
Consistency without external acid addition
Agrochemical intermediate workup
Aqueous extraction compatibility
Phase-transfer protocol simplification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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